Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate
Description
Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a norbornane framework (bicyclo[2.2.1]heptane) with an amino group at position 3 and an ethyl ester at position 2. Its hydrochloride salt (CAS 95630-75-4) has a molecular formula of C₁₀H₁₈ClNO₂ and a molecular weight of 219.71 g/mol . The compound’s stereochemistry is critical, with the exo configuration (3-exo-amino, 2-exo-carboxylate) influencing its reactivity and physicochemical properties. This structure serves as a versatile intermediate in pharmaceuticals and organic synthesis due to its constrained geometry and functional groups.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h6-9H,2-5,11H2,1H3 |
InChI Key |
UIFFSCXLBNDAFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)C1N |
Origin of Product |
United States |
Preparation Methods
Starting Material Formation via Diels-Alder Reaction
The bicyclic core is commonly synthesized by the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile such as maleic anhydride or derivatives. This reaction yields bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives with high stereoselectivity.
Introduction of the Amino Group via Hofmann Rearrangement or Ammonolysis
The amino group at the 3-position is introduced by converting carboxamide intermediates derived from the bicyclic anhydride into amines. This is often achieved by:
Esterification to Form Ethyl Ester
The carboxylic acid function at the 2-position is esterified to the ethyl ester using standard esterification techniques:
Formation of Hydrochloride Salt
To improve the stability and handling of the amino ester, the free base is converted into its hydrochloride salt by treatment with hydrogen chloride in ether or methanol:
Alternative Synthetic Routes Involving Protection and Functional Group Transformations
Some synthetic routes involve protection of the amino group (e.g., with tert-butoxycarbonyl (Boc)) and further functionalization steps such as:
- Iodolactonization and subsequent reduction to lactones.
- Use of N-acylated derivatives for regio- and stereoselective transformations.
- Reduction of N-acylated derivatives with borane or lithium aluminum hydride to obtain the amino ester.
Summary Table of Preparation Steps
Research Findings and Analysis
- The preparation of this compound is well-documented with robust synthetic strategies emphasizing stereochemical control, particularly in the Diels-Alder step and subsequent functionalizations.
- The use of thionyl chloride in ethanol is a preferred method for esterification, providing good yields and purity of the ethyl ester hydrochloride salt.
- Protection of the amino group and selective functional group transformations allow for the synthesis of hydroxy- and other substituted derivatives, expanding the compound's utility in medicinal chemistry.
- The hydrochloride salt form enhances compound stability, facilitating storage and further pharmacological evaluation.
- Literature reports yields of approximately 70-75% for key steps, indicating efficient synthetic routes.
Chemical Reactions Analysis
Core Reaction Types
The compound participates in four primary reaction categories:
Stereochemical Considerations
The exo configuration of the amino and ester groups (evident in ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride ) directs regioselectivity:
-
Nucleophilic attacks favor the exo face due to reduced steric hindrance.
-
Ring-opening reactions under acidic conditions yield products retaining bicyclic rigidity .
3.1. Amino Group Transformations
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.
-
Diazo Coupling : Generates diazonium salts for aryl coupling reactions.
3.2. Bicyclic Framework Reactivity
-
Diels-Alder Retro-Reactivity : Heating above 150°C induces partial ring opening, forming diene intermediates .
-
Halogenation : Electrophilic bromination at bridgehead carbons occurs with Br₂/FeBr₃.
Catalytic Modifications
Stability and Reactivity Constraints
-
Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways.
-
pH Sensitivity : Amino group protonation below pH 4 enhances electrophilic substitution rates .
Industrial-Scale Reaction Optimization
Scientific Research Applications
Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Bicyclo[2.2.1]heptane Derivatives
Ethyl 3-exo-Aminobicyclo[2.2.1]heptane-2-exo-carboxylate Hydrochloride (Target Compound)
- Molecular Formula: C₁₀H₁₈ClNO₂
- Key Features : Exo stereochemistry, ethyl ester, primary amine.
- Synthesis : Often involves stereoselective methods, such as Curtius rearrangement or azide reductions, followed by HCl salt formation .
Methyl 3-Aminobicyclo[2.2.1]heptane-2-carboxylate (CAS 1300714-72-0)
- Molecular Formula: C₉H₁₅NO₂
- Key Differences : Methyl ester instead of ethyl, leading to reduced lipophilicity (clogP ~1.5 vs. ~2.0 for ethyl). The hydrochloride salt (discontinued) had a molecular weight of 169.22 g/mol .
Ethyl 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate (CAS 22469-70-1)
- Molecular Formula : C₁₃H₂₀O₃
- Key Differences : Oxo group at position 3 and three methyl substituents. Higher molecular weight (224.30 g/mol ) and altered solubility (logP ~2.5) due to hydrophobicity from methyl groups .
- Applications : Used in chiral resolution and as a precursor in fragrance synthesis.
Bicyclo[2.2.2]octane Analogs
Ethyl 3-Aminobicyclo[2.2.2]octane-2-carboxylate
- Molecular Formula: C₁₁H₁₉NO₂ (racemic) .
- Key Differences : Larger bicyclo[2.2.2]octane framework reduces ring strain, increasing thermal stability.
- Physicochemical Data :
- Applications : Greater steric hindrance may enhance binding specificity in enzyme inhibitors.
Azabicyclo Derivatives
Ethyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride (CAS 1217814-87-3)
- Molecular Formula: C₉H₁₆ClNO₂
- Key Differences : Nitrogen atom at position 7, altering electronic properties and basicity (pKa ~8.5). Molecular weight 205.68 g/mol .
- Applications : Common in peptidomimetics due to its resemblance to proline.
tert-Butyl 6-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-04-0)
Structural and Physicochemical Comparison Table
Biological Activity
Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique bicyclic structure characterized by an amino group at the 3-position and an ethyl ester at the 2-position. Its molecular formula is , with a molar mass of approximately 183.25 g/mol. The compound is generally presented as a white crystalline solid and is soluble in various organic solvents, which enhances its utility in biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Research indicates that this compound can modulate the activity of these targets, leading to significant biological effects.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling and is a target for therapies in hematological malignancies.
- Transporter Interaction : It may interact with amino acid transporters such as LAT1 (L-type amino acid transporter 1), which is essential for transporting amino acids across the blood-brain barrier .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Potential : The compound's ability to inhibit BTK suggests potential applications in treating cancers, particularly those involving B-cell malignancies.
- Neurological Effects : Studies have indicated that bicyclic compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study Insights
- Inhibition of BTK : A study demonstrated that this compound exhibited significant inhibitory effects on BTK activity, suggesting its potential as a therapeutic agent in treating B-cell malignancies.
- Transport Studies : Interaction studies revealed that this compound could enhance the uptake of certain amino acids in cell models, indicating its role in modulating amino acid transport mechanisms essential for cellular functions.
Q & A
Q. What synthetic methodologies are employed for Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate?
The synthesis typically involves:
- Bicyclic framework construction : Cycloaddition or ring-closing metathesis to form the norbornane core.
- Amino group introduction : Azide intermediates (e.g., via Staudinger reaction or catalytic hydrogenation of azides, as seen in (±)-Ethyl 3-azido-2-hydroxycyclopentanecarboxylate synthesis ).
- Esterification : Ethyl ester formation using ethanol under acidic or coupling conditions (e.g., EDC/NHS-mediated esterification) . Characterization via H/C NMR (e.g., δ 4.21 ppm for ester protons in CDCl) and mass spectrometry ensures structural fidelity .
Q. How is this compound characterized?
Key techniques include:
- NMR spectroscopy : Proton and carbon shifts (e.g., δ 173.8 ppm for carbonyl carbons) to confirm ester and amine groups .
- Mass spectrometry : Exact mass analysis (e.g., molecular ion at m/z 198.148 for CHNO) .
- X-ray crystallography : Resolves stereochemistry in crystalline forms, critical for rigid bicyclic systems .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be optimized?
Strategies include:
- Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers .
- Enantioselective synthesis : Catalytic asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) .
- Protecting group strategies : tert-Butyl carbamate (Boc) protection of amines to stabilize intermediates during chiral synthesis .
Q. How to address contradictions in NMR data for bicyclic compounds like Ethyl 3-aminobicyclo[...]?
Contradictions may arise from:
- Conformational flexibility : Variable-temperature NMR (e.g., 298–343 K) to observe dynamic equilibria in solution .
- Solvent effects : Compare spectra in CDCl vs. DMSO-d to identify hydrogen bonding or aggregation .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate assignments .
Q. What are the potential applications of this compound in drug discovery?
- Conformational constraint : The norbornane scaffold enhances binding affinity by restricting rotational freedom, useful in GPCR or enzyme inhibitors .
- Prodrug development : Ethyl ester hydrolysis in vivo releases carboxylic acid pharmacophores (e.g., antiviral or antibacterial agents) .
- Metal complexation : Coordination with transition metals (e.g., Cr(III)) for antimicrobial activity, as seen in related bicycloheptane-Cr(III) complexes .
Methodological Notes
- Stereochemical analysis : Utilize NOESY or ROESY NMR to confirm endo/exo configurations in bicyclic systems .
- Functionalization : Epoxidation of double bonds (e.g., peracetic acid oxidation) enables further derivatization for structure-activity studies .
- Data validation : Cross-reference synthetic intermediates with CAS registry data (e.g., 95630-74-3 for hydrochloride salts) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
